Chloromonilinic acid B
Overview
Description
Chloromonilinic acid B is a secondary metabolite produced by certain fungal species, including Monilinia fructicola and Cochliobolus australiensis . It is a chlorinated xanthone derivative with the IUPAC name (E)-3-chloro-3-[5-hydroxy-3-(2-methoxy-2-oxoethyl)-7-methyl-4-oxochromen-2-yl]prop-2-enoic acid . This compound exhibits significant phytotoxic activity, making it a subject of interest in agricultural and biological research .
Mechanism of Action
Target of Action
Chloromonilinic Acid B, a secondary metabolite isolated from cultures of the fungus Bipolaris sorokiniana , has been found to exhibit phytotoxic activity on wheat leaves . It also inhibits the growth of Bacillus subtilis , indicating that its primary targets may be plant and bacterial cells.
Mode of Action
Its phytotoxic and antimicrobial activities suggest that it interacts with its targets in a way that inhibits their growth or function
Biochemical Pathways
Given its phytotoxic and antimicrobial activities, it is likely that it interferes with essential biochemical pathways in plant and bacterial cells, leading to inhibited growth .
Result of Action
The primary result of this compound’s action is the inhibition of growth in its target organisms. In wheat leaves, it exhibits phytotoxic activity , while in Bacillus subtilis, it demonstrates antimicrobial activity . These effects indicate that this compound disrupts essential processes in these organisms, leading to inhibited growth.
Action Environment
The action of this compound is likely influenced by environmental factors. For instance, the production of this compound by the fungus Bipolaris sorokiniana is influenced by the fermentation and extraction techniques used . .
Biochemical Analysis
Biochemical Properties
Chloromonilinic acid B plays a significant role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in plant cell wall degradation, such as cellulases and pectinases . These interactions lead to the breakdown of plant cell walls, contributing to its phytotoxic effects. Additionally, this compound has been shown to inhibit certain plant defense enzymes, thereby enhancing its efficacy as a bioherbicide .
Cellular Effects
This compound exerts notable effects on various types of cells and cellular processes. In plant cells, it disrupts cell wall integrity, leading to cell lysis and death . This compound also interferes with cell signaling pathways, particularly those involved in plant defense mechanisms . By inhibiting these pathways, this compound suppresses the plant’s ability to mount an effective defense response. Furthermore, it has been observed to alter gene expression patterns, leading to changes in cellular metabolism and growth inhibition .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific enzymes and proteins, inhibiting their activity . This binding interaction disrupts normal cellular functions, leading to the observed phytotoxic effects. This compound also induces changes in gene expression, particularly those genes involved in plant defense and stress responses . These changes result in the suppression of defense mechanisms and increased susceptibility to the compound’s toxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade over time, leading to a reduction in its phytotoxic activity . Long-term studies have shown that prolonged exposure to this compound can result in persistent changes in cellular function, including alterations in gene expression and metabolic pathways . These long-term effects highlight the importance of understanding the temporal dynamics of this compound in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and does not cause significant adverse effects . At higher doses, this compound can induce toxic effects, including cellular damage and organ dysfunction . Threshold effects have been observed, where a certain dosage level must be reached before toxic effects become apparent. These findings underscore the importance of careful dosage management in the application of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to plant cell wall degradation and defense responses . It interacts with enzymes such as cellulases and pectinases, facilitating the breakdown of plant cell walls . Additionally, this compound affects metabolic flux and metabolite levels, leading to changes in cellular metabolism and growth inhibition . These interactions highlight the compound’s role in modulating metabolic pathways in target organisms.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported through plant tissues via the xylem and phloem, allowing it to reach target cells and exert its phytotoxic effects . This compound interacts with transporters and binding proteins, facilitating its movement within the plant . This distribution pattern is essential for its effectiveness as a bioherbicide.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cell wall and cytoplasm of plant cells . This localization allows it to interact with cell wall-degrading enzymes and disrupt cellular processes . Additionally, post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, further enhancing its phytotoxic effects.
Preparation Methods
Chloromonilinic acid B can be isolated from the culture filtrates of fungi such as Monilinia fructicola and Alternaria sonchi . The isolation process typically involves culturing the fungi on suitable media, followed by extraction and purification using chromatographic techniques . Solid-state fermentation on substrates like millet or pearl barley has been found to be effective for producing this compound . The compound can also be synthesized through the catabolic pathway of chloromonilicin, another fungal metabolite .
Chemical Reactions Analysis
Chloromonilinic acid B undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield chlorinated quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
Chloromonilinic acid B has several scientific research applications due to its biological activities . In agriculture, it is studied for its potential as a bioherbicide due to its phytotoxic effects on weeds like buffelgrass and wheat . In medicine, it has been investigated for its antimicrobial and insecticidal properties . The compound also shows cytotoxic activity against certain tumor cell lines, making it a candidate for cancer research . Additionally, this compound is used in studies on fungal secondary metabolites and their ecological roles .
Comparison with Similar Compounds
Chloromonilinic acid B is structurally similar to other chlorinated xanthones and fungal metabolites . Compounds such as chloromonilinic acid A, chloromonilinic acid C, and chloromonilicin share similar chemical structures and biological activities . this compound is unique in its high level of phytotoxicity and its specific effects on certain plant species . Other related compounds include 4-chloropinselin, alternariol, and emodin, which also exhibit antimicrobial and cytotoxic properties .
Properties
IUPAC Name |
(E)-3-chloro-3-[5-hydroxy-3-(2-methoxy-2-oxoethyl)-7-methyl-4-oxochromen-2-yl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO7/c1-7-3-10(18)14-11(4-7)24-16(9(17)6-12(19)20)8(15(14)22)5-13(21)23-2/h3-4,6,18H,5H2,1-2H3,(H,19,20)/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGIYRMZWBAKKC-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=C(C2=O)CC(=O)OC)C(=CC(=O)O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)OC(=C(C2=O)CC(=O)OC)/C(=C\C(=O)O)/Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: From which natural sources can Chloromonilinic acid B be isolated?
A1: this compound has been isolated from the following fungal species:
- Penicillium sp. OPR23-FS02, a marine-derived fungus. []
- Cochliobolus australiensis, a fungal pathogen found on buffelgrass. []
Q2: Are there other Chloromonilinic acid derivatives reported in the literature?
A: Yes, research has identified other Chloromonilinic acid derivatives, namely Chloromonilinic acids C and D. These compounds, along with this compound, were isolated from cultures of the fungus Cochliobolus australiensis. They are structurally similar tetrasubstituted 3-chromanonacrylic acids. []
Q3: What is the significance of different fermentation methods in producing this compound?
A: While the provided research doesn't offer specific details on this compound production using different fermentation methods, one study explored the metabolite profiles of Alternaria sonchi S-102 under various fermentation conditions. [] This suggests that optimizing fermentation parameters could influence the production yield and potentially the profile of this compound and related compounds.
Q4: What analytical techniques are typically employed for identifying and characterizing this compound?
A: The structural elucidation of this compound primarily relies on spectroscopic and spectrometric techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). These methods provide detailed information about the compound's structure, including the connectivity of atoms, functional groups, and molecular weight. []
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